![molecular formula C11H16INO4 B12931677 Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H16INO4 It is characterized by the presence of an iodopyridine moiety linked to a triethylene glycol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 5-iodopyridine with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of azido or thiol derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The iodopyridine moiety can bind to certain proteins or enzymes, modulating their activity. The triethylene glycol chain enhances the solubility and bioavailability of the compound, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure but with an amino group instead of an iodopyridine moiety.
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an iodopyridine moiety.
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol: Features an azido group instead of an iodopyridine moiety.
Uniqueness
The presence of the iodopyridine moiety in 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol imparts unique properties, such as the ability to undergo specific substitution reactions and form stable complexes with biomolecules. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H16INO4 |
|---|---|
Peso molecular |
353.15 g/mol |
Nombre IUPAC |
2-[2-[2-(5-iodopyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H16INO4/c12-10-1-2-11(13-9-10)17-8-7-16-6-5-15-4-3-14/h1-2,9,14H,3-8H2 |
Clave InChI |
NYCKOPKJAVKWAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1I)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


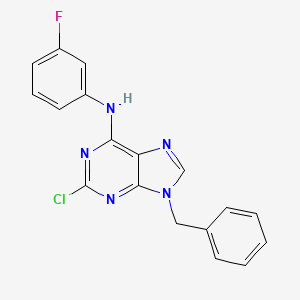
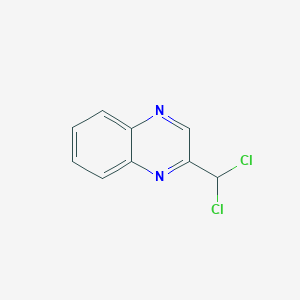
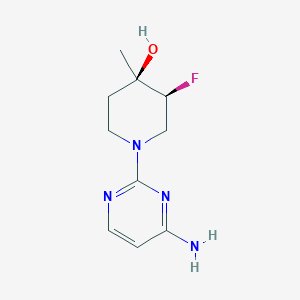

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
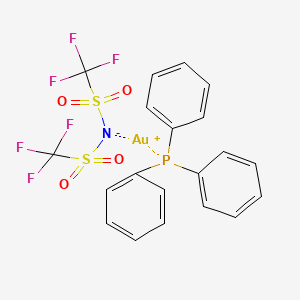

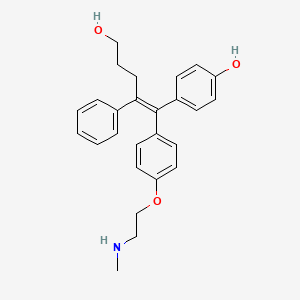
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
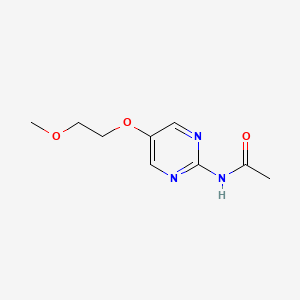
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
